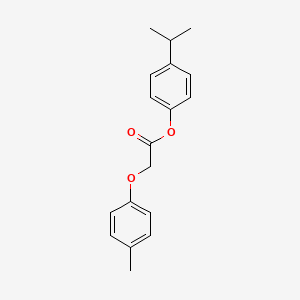

1-羟基-3-苯基-2(1H)-喹喔啉酮 4-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

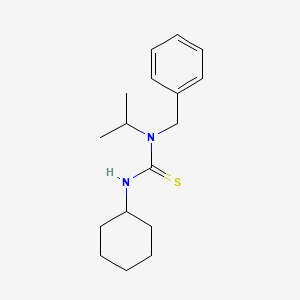

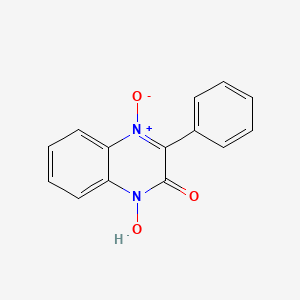

1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide is a quinoxaline derivative, a class of compounds known for their varied chemical reactions and significant biological activities. These compounds are structurally related to quinolines and quinazolinones, which are known for their anticancer and antimicrobial activities.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including structures similar to 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, typically involves reactions like nucleophilic substitution and cyclization. For example, quinoxaline derivatives are formed through reactions involving acetyl chloride leading to chloro compounds, indicating a unique chlorine substitution reaction (Ahmad, Habib, Ziauddin, & Bashir, 1965). Another synthesis pathway involves the Beirut reaction from benzofurazan N-oxide derivatives (Xu, Wu, Yao, & Jiang, 2011).

Molecular Structure Analysis

Quinoxaline derivatives display a range of molecular structures due to the presence of various functional groups. The structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been confirmed by single-crystal X-ray diffraction, highlighting the typical features of quinoxaline oxides (Xu, Wu, Yao, & Jiang, 2011).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition. For example, reactions with acetic anhydride result in the formation of acetoxy-quinoxalinones and subsequent hydrolysis yields hydroxy-quinoxalinones (Ahmed, Qureshi, Habib, & Farooqi, 1987).

科学研究应用

化学反应与合成

1-羟基-3-苯基-2(1H)-喹喔啉酮 4-氧化物及其衍生物参与各种化学反应和合成过程。研究表明,这些化合物可以进行不寻常的氯取代反应,其中形成的不是预期的乙酰衍生物,而是同时失去 N-氧化物官能团形成氯化合物。这种亲核氯化机理表明氯取代的特定方向性受 2-取代喹喔啉 1-氧化物位置 3 上的氧官能团影响 (Ahmad 等人,1965 年)。此外,喹喔啉 1,4-二氧化物与乙酸酐反应生成 1-乙酰氧基-2(1H)-喹喔啉酮,后者易于水解,形成 1-羟基-2(1H)-喹喔啉酮。此反应途径涉及新颖的重排,并提供了对喹喔啉酮衍生物反应性的见解 (Ahmed 等人,1987 年)。

生物活性与应用

喹喔啉酮衍生物,包括 1-羟基-3-苯基-2(1H)-喹喔啉酮 4-氧化物,已显示出显着的生物活性。例如,与喹喔啉酮在结构上相关的 2-苯基-3-羟基-4(1H)-喹啉酮已被研究其对拓扑异构酶、解旋酶和 IMPDH 的抑制作用,在体外表现出抗癌活性和免疫抑制作用。这些发现表明喹喔啉酮衍生物在治疗各种疾病中具有潜在的治疗应用 (Hradil 等人,2009 年)。

环境和催化过程

喹喔啉酮衍生物也参与环境和催化过程。研究表明,包括喹喔啉酮 N-氧化物在内的有机 N-氧化物对二氧化锰 (MnO2) 表现出高反应性,导致涉及 N-氧化物脱氧和 α-C 羟基化的转化。这种反应性表明喹喔啉酮衍生物在环境降解途径中具有潜在作用,并提供了对它们在自然环境中的行为的见解 (Zhang & Huang,2005 年)。

属性

IUPAC Name |

1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSWQXLDSCUOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3-phenylquinoxalin-2(1H)-one 4-oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)

![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)